REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C.Cl.CN(C)CCCN=C=NCC.[C:34]1([C:40]#[C:41][C:42]2[S:43][CH:44]=[C:45]([C:47](O)=[O:48])[N:46]=2)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(Cl)Cl>[CH:1]1([NH:4][C:47]([C:45]2[N:46]=[C:42]([C:41]#[C:40][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[S:43][CH:44]=2)=[O:48])[CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
2.49 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0.589 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
1.82 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.09 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC(=O)C=1N=C(SC1)C#CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |